2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 212.64 g/mol. This compound features a chloro group, a cyano group, and a furan moiety, making it a significant subject of interest in organic chemistry and medicinal research. It is primarily recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is classified under the category of acetamides and is derived from the furan family of heterocyclic compounds. Its synthesis often involves reactions with substituted aryl or heteryl amines and alkyl cyanoacetates. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and availability for research purposes .
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide typically involves several steps:
The specific reaction mechanism often involves nucleophilic substitution where the chloro group is replaced by the amine component, followed by cyclization to form the furan structure. This multi-step synthesis allows for variations in substituents that can tailor the compound's properties for specific applications .
The molecular structure of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide can be represented as follows:
InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
This indicates the presence of a chloro group attached to an acetamide functional group and a cyano-substituted furan ring.
The compound's structural data includes:
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide can participate in various chemical reactions:
Common reagents used include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (amines or alcohols) depending on the desired transformation .
The mechanism of action for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide largely depends on its application context. In biological systems, it may interact with specific enzymes or receptors due to its structural features. Research is ongoing to elucidate its precise molecular targets and pathways involved in its biological activity, particularly in relation to potential therapeutic effects .
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide has several applications across different scientific disciplines:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: